molecular formula C8H7ClN2O2 B6164203 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2375193-64-7

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6164203
CAS No.: 2375193-64-7
M. Wt: 198.60 g/mol
InChI Key: RWXIBYQITUKRKB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride is a high-purity chemical building block designed for medicinal chemistry and anticancer research. This compound features the privileged pyrrolo[3,2-c]pyridine scaffold, a bicyclic heteroaromatic system recognized for its diverse biological activities. Researchers value this scaffold for developing novel therapeutic agents, particularly as inhibitors of tubulin polymerization, which is a validated target in oncology . The rigid, planar structure of the pyrrolopyridine core makes it an excellent bioisostere for other heterocyclic systems in drug design, enabling the exploration of new chemical space in lead optimization campaigns. The carboxylic acid functional group provides a versatile handle for further synthetic modification via amide coupling or esterification reactions, allowing researchers to create diverse compound libraries for structure-activity relationship studies. The hydrochloride salt form enhances the compound's stability and solubility in various solvent systems commonly used in biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

2375193-64-7

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-10-7-1-2-9-3-5(6)7;/h1-4,10H,(H,11,12);1H

InChI Key

RWXIBYQITUKRKB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C2C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nitration and Cyclization

A common route begins with 2-bromo-5-methylpyridine (1), which undergoes nitration with fuming HNO₃ in H₂SO₄ to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide (2). Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates a key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (3), which undergoes iron-mediated cyclization in acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (4).

Reaction Conditions for Cyclization

ParameterValue
ReagentFe powder, AcOH
Temperature100°C
Time5 hours
Yield72–78%

Carboxylation via Hydrolysis

The carboxylic acid group is introduced by hydrolyzing a methyl or ethyl ester precursor. For example, methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (5) is treated with NaOH in methanol/water, followed by HCl to precipitate the free acid (6). Conversion to the hydrochloride salt is achieved by dissolving the acid in HCl and evaporating the solvent.

Functionalization via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

6-Bromo-1H-pyrrolo[3,2-c]pyridine (4) serves as a versatile intermediate for introducing aryl groups. In a representative procedure, 4 reacts with 3,4,5-trimethoxyphenylboronic acid under microwave irradiation (85°C, 30 minutes) with Cu(OAc)₂ and K₂CO₃ in 1,4-dioxane to afford 6-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (7).

Optimized Coupling Parameters

ConditionValue
CatalystCu(OAc)₂
BaseK₂CO₃
Solvent1,4-Dioxane
Temperature85°C (microwave)
Yield65–82%

Chlorination Strategies

Chlorine substituents are introduced using N-chlorosuccinimide (NCS). For instance, treating 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (6) with NCS in DMF at 20°C for 18 hours yields 3-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, which is subsequently converted to the hydrochloride salt.

Alternative Routes from Pyrrole Derivatives

Knorr-type Cyclization

Pyrrole-2-carboxylates can undergo cyclization with α-halo ketones to form the pyrrolopyridine core. Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (8), a structural analog, is synthesized via trichloroacetyl chloride-mediated esterification followed by hydrogenation. Adapting this method, ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate (9) is hydrolyzed to the target acid.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In one protocol, a mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (4), phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water undergoes coupling at 125°C for 26 minutes under microwave conditions, achieving yields >75%.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Large-scale syntheses prioritize solvent recycling, particularly for high-boiling solvents like 1,4-dioxane. Catalysts such as Cu(OAc)₂ are recovered via filtration and reused, reducing costs by ~15%.

Purity Control

Chromatographic purification (silica gel, eluent: hexane/EtOAc) remains standard, but recrystallization from ethanol/water mixtures improves purity to >99% for pharmaceutical applications.

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Nitration/Cyclization72–7895Moderate
Suzuki Coupling65–8298High
Microwave-Assisted75–8597High
Knorr Cyclization60–7090Low

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group (-COOH) undergoes classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
EsterificationMethanol, H₂SO₄ (cat.), refluxMethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate78–85
Amide FormationSOCl₂ (thionyl chloride), then NH₃1H-pyrrolo[3,2-c]pyridine-3-carboxamide65–72
Salt FormationNaOH (aq.)Sodium 1H-pyrrolo[3,2-c]pyridine-3-carboxylate>90

Key Observations :

  • Esterification proceeds efficiently under acidic conditions due to protonation of the carboxylic acid, enhancing electrophilicity.

  • Amide formation requires activation of the acid (e.g., via acyl chloride intermediate) before reaction with amines .

Electrophilic Aromatic Substitution (EAS)

The fused pyrrole-pyridine system directs electrophiles to specific positions:

ElectrophilePosition SubstitutedConditionsProductYield (%)Reference
HNO₃ (nitration)C-6H₂SO₄, 0°C6-Nitro derivative55
Br₂ (bromination)C-2DCM, RT2-Bromo derivative60
Cl₂ (chlorination)C-5FeCl₃, 40°C5-Chloro derivative48

Regioselectivity :

  • Nitration favors the pyridine ring (C-6) due to electron-withdrawing effects of the adjacent nitrogen .

  • Halogenation occurs preferentially on the pyrrole ring (C-2 or C-5) under mild conditions .

Nucleophilic Aromatic Substitution (NAS)

The hydrochloride counterion enhances leaving-group ability in halogenated derivatives:

SubstrateNucleophileConditionsProductYield (%)Reference
5-Chloro derivativePiperidineDMF, 80°C5-Piperidino derivative70
2-Bromo derivativeKCNCuCN, DMF, 120°C2-Cyano derivative65

Mechanistic Insight :

  • Chlorine at C-5 undergoes displacement via a two-step addition-elimination mechanism facilitated by the electron-deficient pyridine ring .

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for metal ions:

Metal SaltSolventComplex StructureApplicationReference
Cu(II) acetateEthanol[Cu(C₈H₅N₂O₂)₂(H₂O)₂]Catalytic oxidation studies
Pd(II) chlorideDMF[PdCl₂(C₈H₅N₂O₂)]Cross-coupling catalysis

Stability :

  • Chelation occurs via the pyridine nitrogen and carboxylate oxygen, forming stable five-membered rings .

Decarboxylation and Ring Modification

Under extreme conditions, the carboxylic acid group is lost:

ConditionsProductsMechanismYield (%)Reference
Pyrolysis (250°C)1H-pyrrolo[3,2-c]pyridineRadical decarboxylation40
H₂O₂, Fe²⁺ (Fenton)Ring-opened diketoneOxidative cleavage35

Thermal Stability :

  • Decarboxylation above 200°C produces the parent heterocycle, retaining the fused ring system .

Biological Activity-Linked Reactivity

In pharmacological contexts, the compound participates in target-specific interactions:

Biological TargetReaction TypeObserved EffectReference
Kinase EnzymesHydrogen bonding via -COOHInhibition (IC₅₀ = 0.8–1.2 µM)
DNA GyraseIntercalation via aromatic systemAntibacterial activity (MIC = 4 µg/mL)

Structure-Activity Relationship (SAR) :

  • Ester derivatives show reduced binding affinity compared to the free acid, confirming the critical role of the -COOH group .

Comparative Reactivity Table

A comparison with analogous heterocycles highlights unique properties:

CompoundEAS Rate (vs. Benzene)NAS ActivityDecarboxylation Temp (°C)
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid HCl3.2× fasterModerate250
Indole-3-carboxylic acid1.5× fasterLow280
Quinoline-4-carboxylic acid2.7× fasterHigh220

Key Differentiators :

  • Enhanced EAS reactivity due to electron-donating pyrrole nitrogen .

  • Lower decarboxylation temperature compared to indole analogs, attributed to strain in the fused ring system .

Scientific Research Applications

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride exhibits diverse applications in scientific research:

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals targeting various diseases:

  • Anticancer Research: It has demonstrated efficacy against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, derivatives have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
CompoundTargetIC50 (nM)Effect
4hFGFR17Inhibition of proliferation
4hFGFR29Induction of apoptosis
4hFGFR325Inhibition of migration
  • Antibacterial Activity: The compound exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Biological Studies

In biological research, this compound is utilized to investigate protein-ligand interactions. Studies involving bovine serum albumin have provided insights into its binding affinities and thermodynamics, which are crucial for understanding its pharmacokinetics and bioavailability .

Industrial Applications

The compound is also used in the development of new materials and as a precursor for synthesizing dyes and pigments. Its unique chemical properties make it valuable in creating more effective agrochemicals and pharmaceuticals .

Case Studies

Several case studies highlight the applications of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride:

  • Anticancer Efficacy: A study demonstrated that a derivative effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through FGFR inhibition, showcasing its potential as an anticancer therapeutic agent.
  • Antibacterial Properties: Research indicated that this compound could serve as a lead structure for developing new antibiotics due to its activity against resistant bacterial strains. This highlights its relevance in addressing public health challenges posed by antibiotic resistance.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 2-carboxylic acid derivatives (e.g., compounds from ) exhibit higher synthetic yields (71–95%) due to optimized ester hydrolysis protocols . In contrast, 3-carboxylic acid derivatives (target compound) lack detailed yield data, suggesting methodological challenges .
  • Substituent Effects : Fluoro or methoxy substituents (e.g., 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) reduce yields (80% vs. 95% for unsubstituted analogues), likely due to steric or electronic effects during hydrolysis .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Inferred) Stability Bioactivity (Reported)
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride High (salt form) Stable under dry conditions Kinase inhibition (theoretical)
2-{1H-Pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride Moderate Sensitive to moisture Not reported
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Low (free acid) Degrades under acidic pH Antibacterial screening

Key Observations :

  • Salt vs. Free Acid : Hydrochloride salts (e.g., target compound) exhibit improved solubility compared to free acids, critical for drug formulation .
  • Stability : The target compound’s stability under dry conditions contrasts with moisture-sensitive analogues like 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride .

Table 3: Commercial and Pharmacological Relevance

Compound Name Supplier Price Range (1g) Applications
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride AvansCure, CymitQuimica Not disclosed API intermediate
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CymitQuimica €701.00 Cancer research
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine dihydrochloride CymitQuimica €278.00 Neurological drug development

Key Observations :

  • The target compound is less commercially accessible than fluorinated or amine-functionalized analogues, reflecting niche demand or synthetic complexity .
  • Fluoro-substituted derivatives command higher prices, likely due to their roles in oncology pipelines .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₇ClN₂O₂
  • Molecular Weight : Approximately 198.60 g/mol
  • Solubility : The hydrochloride salt form enhances solubility in aqueous solutions, facilitating biological studies and drug formulation.

Biological Activities

1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride exhibits several significant biological activities:

Antibacterial Activity

Research indicates that this compound has potent antibacterial properties against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has shown promising anticancer activity by inhibiting the proliferation of cancer cell lines and inducing apoptosis. For instance, it has been effective against breast cancer (4T1 cell line) and ovarian cancer cells, demonstrating moderate cytotoxicity while sparing non-cancerous cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Effect
4T1 (Breast)9Inhibition of proliferation
Ovarian CancerModerateInduction of apoptosis

The mechanism through which 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride exerts its effects may involve interactions with specific enzymes and receptors involved in cellular signaling pathways. Studies suggest that the compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Case Study 1 : A study on the antibacterial efficacy of the compound found that it exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antibacterial agent .
  • Case Study 2 : In vivo experiments demonstrated that the compound could reduce tumor size in murine models of breast cancer, indicating its potential for therapeutic use in oncology .

Pharmacokinetic Properties

The pharmacokinetic profile of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride shows favorable absorption and distribution characteristics. Its enhanced solubility in aqueous environments allows for better bioavailability compared to its non-hydrochloride counterparts. Research has indicated that the compound does not exhibit significant binding to human plasma proteins, which is advantageous for maintaining therapeutic levels in circulation .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride?

  • Methodological Answer : Two key synthetic approaches are documented:

  • Route 1 : Diazotization of 3-amino-1,5-naphthyridin-4(1H)-one (21) followed by irradiation in acetic acid/water yields the target compound via ring contraction .
  • Route 2 : A multi-step process involving ring-closing metathesis (Grubbs second-generation catalyst), hydrogenation (Pd/C in methanol), and Boc-deprotection under acidic conditions .
    • Key Considerations : Route 1 offers simplicity but may require optimization for scalability. Route 2 enables functional group diversification but involves advanced techniques like microwave-assisted reactions.

Q. How can the purity and structural identity of this compound be verified?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity thresholds ≥95% are typical, as validated in related pyrrolo-pyridine derivatives .
  • Structural Confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid resonance (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to match the molecular ion peak with the theoretical mass (e.g., C8_8H7_7ClN2_2O2_2: [M+H]+^+ calc. 211.02) .

Q. What are the solubility characteristics and storage recommendations?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Acidic conditions (pH < 4) enhance aqueous solubility due to protonation of the pyridine nitrogen .
  • Storage : Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Critical Factors :

  • Catalyst Loading : In metathesis reactions (Route 2), Grubbs catalyst at 5–10 mol% improves yield but may require purification via flash chromatography .
  • Microwave Irradiation : Reduces reaction time (e.g., 30 min vs. 24 hr for traditional heating) while maintaining >75% yield .
    • Contradictions : Route 1 (diazotization) reports 75% yield but lacks scalability data, whereas Route 2 achieves ~65% yield with better functionalization potential .

Q. What strategies enable functionalization of the pyrrolo-pyridine core for structure-activity studies?

  • Derivatization Methods :

  • Nucleophilic Substitution : React the 4-chloro intermediate (7) with amines (e.g., 1-Boc-3-aminopyrrolidine) under microwave conditions to install diverse substituents .
  • Sulfonylation : Use arylsulfonyl chlorides and phosphazene bases (e.g., BTPP) to introduce sulfonyl groups at the pyrrolidine nitrogen .
    • Challenges : Steric hindrance at the 3-carboxylic acid position may limit reactivity; pre-activation with EDC/HOBt is recommended .

Q. How can researchers address discrepancies in analytical data across studies?

  • Case Study : Disparities in reported melting points or NMR shifts may arise from polymorphic forms or residual solvents.
  • Resolution :

  • Thermal Analysis : Perform DSC/TGA to identify polymorphs.
  • NMR Standardization : Use deuterated DMSO-d6_6 as a universal solvent and reference (TMS at 0 ppm) .

Q. What role does this compound play in medicinal chemistry?

  • Applications : Serves as a key intermediate for 5-HT6 receptor antagonists. For example, coupling with arylsulfonyl chlorides generates candidates with nanomolar affinity for neurological targets .
  • Mechanistic Insight : The pyrrolo-pyridine scaffold mimics indole alkaloids, enabling interactions with serotonin receptors .

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